N',N'-BIS[(E)-1-(2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
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Overview
Description
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide is an organic compound characterized by the presence of furan rings and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide typically involves the condensation reaction between 2-furylmethylene and 2,5-furandicarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furylmethylene derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amine groups.
Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Furylmethylene derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furylmethylene derivatives, depending on the electrophile used.
Scientific Research Applications
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The furan rings and hydrazide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N’~2~,N’~5~-bis(2-furylmethylene)-2,5-pyridinedicarbohydrazide
- N’~2~,N’~5~-bis(2-furylmethylene)-2,5-thiophenedicarbohydrazide
Uniqueness
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C16H12N4O5 |
---|---|
Molecular Weight |
340.29g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-furan-2-ylmethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C16H12N4O5/c21-15(19-17-9-11-3-1-7-23-11)13-5-6-14(25-13)16(22)20-18-10-12-4-2-8-24-12/h1-10H,(H,19,21)(H,20,22)/b17-9+,18-10+ |
InChI Key |
VLIVNEKBOTWJJM-BEQMOXJMSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CO3 |
SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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